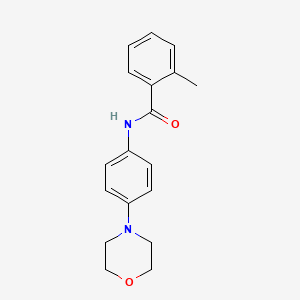

2-甲基-N-(4-吗啉代苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

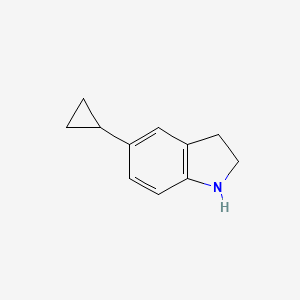

2-methyl-N-(4-morpholinophenyl)benzamide is a chemical compound with the molecular formula C18H20N2O2 . It is used in scientific research and finds applications in various fields like medicinal chemistry and drug development.

Synthesis Analysis

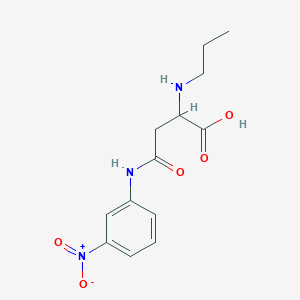

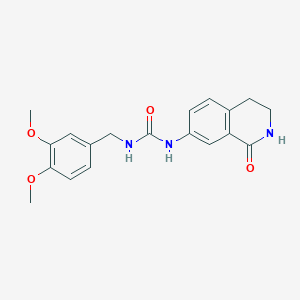

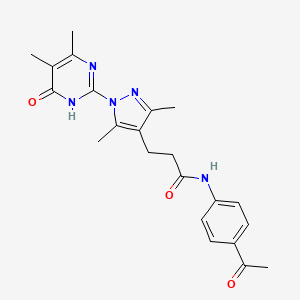

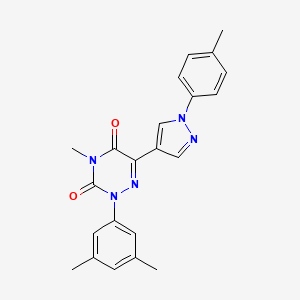

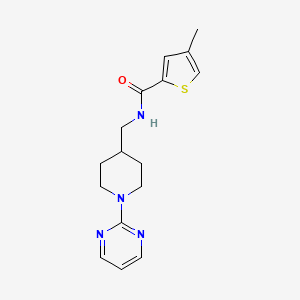

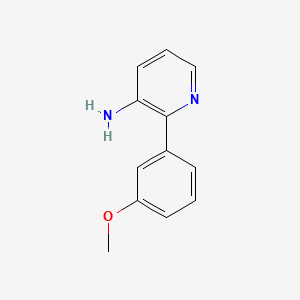

The synthesis of benzamides, including 2-methyl-N-(4-morpholinophenyl)benzamide, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of ortho-toluylchloride and 2-amino-4-picoline .Molecular Structure Analysis

The molecular structure of 2-methyl-N-(4-morpholinophenyl)benzamide can be determined using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The molecule is non-planar with the benzene and pyridine rings being inclined to one another .科学研究应用

抗氧化活性

包括2-甲基-N-(4-吗啉代苯基)苯甲酰胺在内的苯甲酰胺类化合物因其抗氧化活性而受到研究 . 已发现它们表现出总抗氧化、自由基清除和金属螯合活性 . 与标准相比,其中一些化合物显示出更有效的抗氧化活性 .

抗菌活性

苯甲酰胺也因其抗菌特性而受到研究 . 它们已针对不同细菌的体外生长抑制活性进行了测试 . 例如,N-(2-羟基-4-硝基苯基)-对取代苯甲酰胺对大肠杆菌、肺炎克雷伯菌和金黄色葡萄球菌表现出中等抗菌活性aureus .

抗微生物活性

除了抗菌特性外,苯甲酰胺还因其抗微生物活性而受到研究 . 已发现它们表现出抗微生物、抗菌、抗真菌和抗HSV特性 .

抗炎和镇痛活性

苯甲酰胺因其抗炎和镇痛特性已广泛应用于医药和潜在药物行业 .

抗血小板活性

药物发现中的应用

包括苯甲酰胺在内的酰胺化合物已用于药物发现 . 它们存在于潜在的生物分子中,例如天然产物、蛋白质、合成中间体和商业药物 .

工业应用

酰胺化合物广泛应用于塑料、橡胶工业、造纸业和农业等工业部门 .

非线性光学材料

作用机制

Target of Action

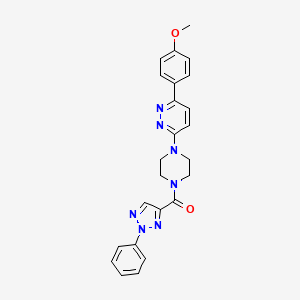

The primary target of 2-methyl-N-(4-morpholinophenyl)benzamide is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2-methyl-N-(4-morpholinophenyl)benzamide exerts its action by inhibiting protein kinases . The compound’s interaction with its targets leads to the suppression of these enzymes, thereby controlling cellular processes such as growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects various biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways can lead to significant changes in cellular functions.

Result of Action

The molecular and cellular effects of 2-methyl-N-(4-morpholinophenyl)benzamide’s action primarily involve the control of cell growth and metabolism. By inhibiting protein kinases, the compound can potentially regulate cell growth, differentiation, and migration .

属性

IUPAC Name |

2-methyl-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-4-2-3-5-17(14)18(21)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZVIJFRWFWMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)

![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)